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For decades, the monoterpene indole alkaloid Lyaline, isolated in 1974 from Pauridiantha

lyallii, held a peculiar and ultimately incorrect structural assignment. This technical guide

provides an in-depth exploration of the journey to elucidate and ultimately revise the structure

of Lyaline, offering valuable insights for researchers, scientists, and drug development

professionals in the field of natural product chemistry.

The story of Lyaline is a compelling case study in the evolution of analytical techniques and

the importance of rigorous structural verification. The initially proposed structure, a unique

harman-1,4-dihydropyridine derivative, was based on limited spectroscopic data available at

the time, primarily 1H NMR and Electron Ionization Mass Spectrometry (EIMS).[1][2] However,

this proposed structure was met with skepticism due to the inherent instability of N-

unsubstituted 4-alkyl-1,4-dihydropyridines, which were unlikely to survive the extraction and

isolation procedures.[3]

Decades later, a total synthesis of the proposed structure confirmed these suspicions. The

synthetic product proved to be highly unstable, and its spectroscopic data were inconsistent

with the limited data reported for the natural isolate.[1][3][4] This discrepancy cast significant

doubt on the original structural assignment of Lyaline.

The definitive breakthrough came with the reinvestigation of the original Lyaline sample,

preserved for 47 years.[1] Modern spectroscopic techniques, including advanced 2D NMR

experiments, provided a wealth of data that conclusively refuted the initial structure and

established Lyaline as the first naturally occurring nacycline analogue.[1]
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The Path to Structural Revision: A Logical Workflow
The process of revising the structure of Lyaline followed a systematic and evidence-based

approach, as illustrated in the workflow diagram below.
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Figure 1: Logical workflow of the Lyaline structure elucidation and revision process.
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Spectroscopic Evidence: A Tale of Two Structures
The revision of Lyaline's structure hinged on a detailed comparison of the spectroscopic data

of the natural product with that of the synthetically prepared, originally proposed structure. The

modern analysis of the authentic Lyaline sample revealed critical discrepancies with the

harman-1,4-dihydropyridine framework.[2]

Key Spectroscopic Discrepancies:
Spectroscopic Feature

Originally Proposed
Structure

Revised Nacycline
Structure

Stability
Highly unstable, prone to

fragmentation[1][2]
Stable over 47 years[1]

¹H NMR

Incomplete data,

inconsistencies with synthetic

compound[2]

Showed characteristic signals

for a β-carboline unit, a vinylic

side chain, and additional sp3

methines not accounted for in

the original structure.[5]

¹³C NMR Not originally reported

Revealed 21 carbon

resonances, including two

additional sp3 methines, which

was inconsistent with the

proposed dihydropyridine

structure.[5]

2D NMR (COSY, HSQC,

HMBC)
Not available

Established key correlations

that defined the pentacyclic

nacycline core, including a

crucial N-1 to C-21 bond.[5]

Experimental Protocols
A detailed account of the experimental protocols used in the reinvestigation of Lyaline is crucial

for understanding the basis of the structural revision.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: The original Lyaline sample was dissolved in deuterated chloroform

(CDCl₃) and deuterated methanol (CD₃OD) for NMR analysis.[5]

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on

a high-field NMR spectrometer.

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in

the 2D spectra were used to piece together the connectivity of the molecule, leading to the

revised structure.[5]

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: UHPLC-DAD-HRMS² analysis was performed to determine the elemental

composition of Lyaline.[5]

Analysis: The analysis revealed a single peak with a mass-to-charge ratio (m/z)

corresponding to the molecular formula C₂₁H₁₉N₃O₂, which was consistent with both the

original and revised structures but provided an accurate mass for further confirmation.[5]

The Revised Structure and its Biogenetic
Implications
The revised structure of Lyaline established it as the first natural product belonging to the

nacycline class of alkaloids. This discovery has significant biogenetic implications, suggesting a

plausible pathway from strictosidine, a key precursor in the biosynthesis of many monoterpene

indole alkaloids.[1]
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Figure 2: Comparison of the originally proposed and revised structures of Lyaline.

The elucidation and subsequent revision of Lyaline's structure underscore the critical role of

modern analytical methods in natural product chemistry. This case serves as a powerful

reminder that structural assignments, particularly those based on limited historical data, should

be continuously re-evaluated as new technologies and synthetic methodologies become

available. The journey to uncover the true structure of Lyaline has not only corrected a long-

standing error in the scientific literature but has also unveiled a new, naturally occurring alkaloid

scaffold, opening new avenues for biosynthesis research and potential drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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